N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 4, a prop-2-ynyl group at position 3, and a cyclopropanecarboxamide moiety at the 2-ylidene position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQWIRLFNQAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C19H15ClN2O3S. Its structure features a benzothiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties . The presence of the cyclopropanecarboxamide group enhances its potential as a therapeutic agent.
Anticancer Activity
Research has indicated that compounds containing a benzothiazole skeleton exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation effectively. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Studies suggest that benzothiazole derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 10 | |
| Candida albicans | 20 |
The mechanism by which N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide exerts its biological effects is still under investigation. However, it is believed to involve inhibition of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatment .
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The most potent activity was observed in MCF-7 cells with an IC50 value of 0.5 µM .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, showing potential for use in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of benzothiazole derivatives with cyclopropanecarboxamide substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Notes:
- Bioherbicidal activity: Cyclopropanecarboxamide derivatives with pyrazole or benzothiazole cores are reported as novel bioherbicides, likely due to their ability to disrupt plant metabolic pathways .
- Lipophilicity : The dimethoxybenzamide analog (MW 386.9) has an XLogP3 of 4.3, indicating high membrane permeability, a trait critical for agrochemical efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
